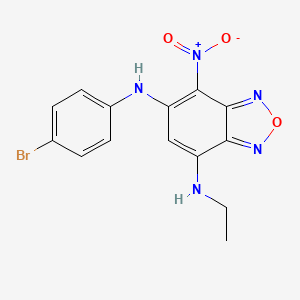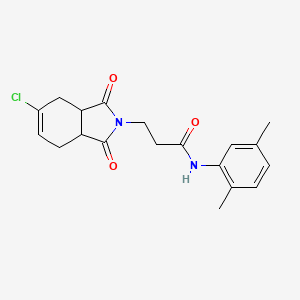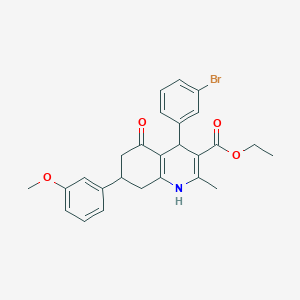![molecular formula C18H26BrN3O3 B4054821 3-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4054821.png)
3-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Übersicht
Beschreibung
3-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a useful research compound. Its molecular formula is C18H26BrN3O3 and its molecular weight is 412.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.11575 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Methodologies Research in synthetic organic chemistry has explored the utility of bicyclic compounds similar in structure to the compound , demonstrating their versatility as intermediates in the synthesis of complex organic frameworks. For example, the intramolecular Pauson–Khand reaction has been employed for the preparation of new building blocks for the synthesis of angularly fused triquinanes, highlighting the potential of such compounds in constructing intricate molecular architectures (Marco-Contelles et al., 2002). Similarly, the catalytic use of 1,4-diazabicyclo[2.2.2]octane in synthesizing pyrazolo[1,2-a][1,2,4]triazole-1,3-diones under ultrasound acceleration showcases the compound's role in facilitating efficient synthetic routes (Azarifar et al., 2013).
Building Blocks for Complex Molecules The lithiation of bridgehead positions in related bicyclic diones suggests their potential in synthetic strategies for modifying bicyclic skeletons, offering pathways to diversely functionalized compounds (Eastwood et al., 1983). This demonstrates the compound's relevance in synthesizing derivatives with specific structural features.
Potential in Synthesizing Natural Products The transformation of 3-hydroxy-4-pyrones into highly substituted azabicyclo[3.2.1]octane moieties, as explored in the synthesis of tropane alkaloids, indicates the significance of such bicyclic compounds in natural product synthesis (Rumbo et al., 1996). This reflects the broader applicability of bicyclic dione derivatives in medicinal chemistry and drug discovery.
Applications in Polymer Science The study on polymer-bound 4-[N-(3-hydroxypropyl)-N-methylamino]pyridine demonstrates the compound's potential in creating catalytically active polymer systems (Storck & Mancke, 1985). Such applications highlight the role of bicyclic compounds in developing new materials with specific functionalities.
Eigenschaften
IUPAC Name |
3-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrN3O3/c1-10-14(19)11(2)22(20-10)9-12(23)8-21-15(24)13-6-7-18(5,16(21)25)17(13,3)4/h12-13,23H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZQHMKELBXEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(CN2C(=O)C3CCC(C2=O)(C3(C)C)C)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B4054750.png)
![(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE](/img/structure/B4054758.png)
![N-[2-(butan-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4054764.png)
![2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B4054769.png)
![1-(4-methoxyphenyl)-4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4054774.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide](/img/structure/B4054788.png)
![N-[2-(butan-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4054805.png)

![phenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4054813.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}ethanamine](/img/structure/B4054816.png)

![METHYL 3-({4-[(DIBUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE](/img/structure/B4054833.png)
![allyl 3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4054843.png)
